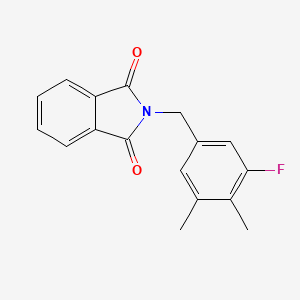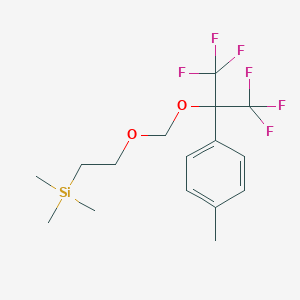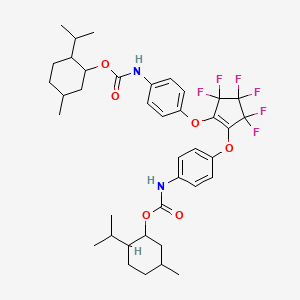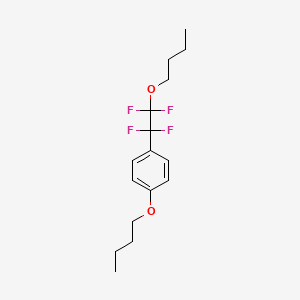![molecular formula C26H30F4O2 B6311933 1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane CAS No. 1357624-94-2](/img/structure/B6311933.png)
1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane (also known as HFC-134a) is a fluorocarbon compound that is used in a variety of applications, including as a refrigerant, aerosol propellant, and fire extinguishing agent. It is a non-toxic, non-flammable, and non-ozone depleting substance that is considered to be an environmentally friendly alternative to other compounds such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).
Applications De Recherche Scientifique
HFC-134a has a wide range of scientific applications, including in the fields of analytical chemistry, biochemistry, and pharmacology. It has been used for the extraction and separation of organic compounds, as a solvent for the synthesis of pharmaceuticals, and as a cryoprotectant for the preservation of biological samples. It has also been used as a propellant for aerosol products, and as a refrigerant in cooling systems.
Mécanisme D'action
The mechanism of action of HFC-134a is based on its ability to act as a solvent for organic compounds. It has a low boiling point (–26.3 °C) and a low viscosity, which allows it to penetrate into the structure of organic molecules and dissolve them. This allows it to be used for the extraction and separation of organic compounds, as well as for the synthesis of pharmaceuticals.
Biochemical and Physiological Effects
HFC-134a is generally considered to be non-toxic, non-flammable, and non-ozone depleting. It does not have any known adverse effects on human health or the environment. However, studies have shown that exposure to high concentrations of HFC-134a can cause irritation of the eyes, nose, and throat, as well as headaches and dizziness.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using HFC-134a in laboratory experiments are its low boiling point, low viscosity, and non-toxic, non-flammable, and non-ozone depleting properties. These properties make it an ideal solvent for organic compounds, as well as for the synthesis of pharmaceuticals. However, it is important to note that HFC-134a is flammable at high concentrations, and should therefore be handled with caution.
Orientations Futures
The potential future directions for HFC-134a include further research into its potential applications in the fields of analytical chemistry, biochemistry, and pharmacology. Additionally, further research into the safety and environmental impacts of using HFC-134a could lead to its use in a wider range of applications. Other potential future directions include the development of new synthesis methods for HFC-134a, as well as the development of new uses for the compound. Finally, further research into the properties of HFC-134a could lead to its use in new technologies, such as in the development of more efficient cooling systems.
Méthodes De Synthèse
HFC-134a is synthesized from 1,1,1,2-tetrafluoroethane (HFC-134) via a two-step reaction sequence. In the first step, HFC-134 is reacted with 4-chlorobenzoyl chloride to form 4-chlorobenzoyloxy-1,1,1,2-tetrafluoroethane. In the second step, this intermediate compound is reacted with cyclohexanol to form HFC-134a. This method of synthesis is considered to be cost-effective and efficient, and is the most commonly used method of synthesizing HFC-134a.
Propriétés
IUPAC Name |
1-cyclohexyloxy-4-[2-(4-cyclohexyloxyphenyl)-1,1,2,2-tetrafluoroethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30F4O2/c27-25(28,19-11-15-23(16-12-19)31-21-7-3-1-4-8-21)26(29,30)20-13-17-24(18-14-20)32-22-9-5-2-6-10-22/h11-18,21-22H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYLEFCORXRJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)C(C(C3=CC=C(C=C3)OC4CCCCC4)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














